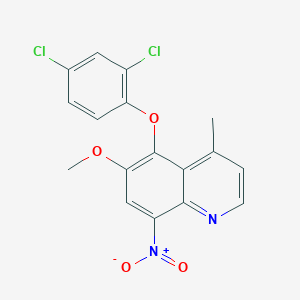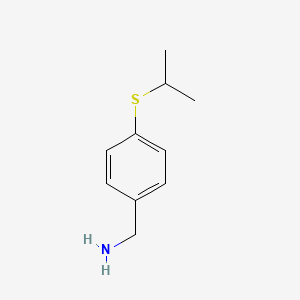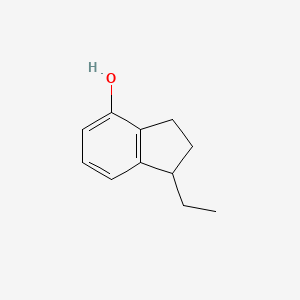
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid
Descripción general
Descripción
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid is a complex organic compound that features a benzimidazole core fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid: Similar in structure but with a benzothiazole ring instead of benzimidazole.
Oxadiazole derivatives: These compounds share similar heterocyclic structures and are explored for their anticancer properties.
Uniqueness
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid is unique due to its specific combination of a benzimidazole core with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H11N3O3 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-(2-oxo-3-pyridin-2-ylbenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C14H11N3O3/c18-13(19)9-16-10-5-1-2-6-11(10)17(14(16)20)12-7-3-4-8-15-12/h1-8H,9H2,(H,18,19) |
Clave InChI |
ZNRVGLMGJSWZKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)N2C3=CC=CC=N3)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8488164.png)






